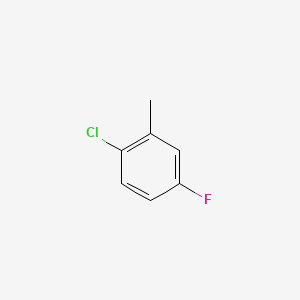










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].S(=O)(=O)(O)[OH:11]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]=[O:11]
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)F)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
chromic anhydride
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
At the same temperature, the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with cooling on ice
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with aqueous sodium carbonate, water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in tetrahydrofuran (10 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at 100° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed successively with aqueous sodium carbonate, water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |